1H-Indene-3-ethanamine, 5-methoxy-

Description

Structural Overview of 1H-Indene-3-ethanamine, 5-methoxy-

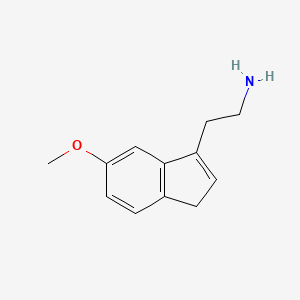

The molecular architecture of 1H-indene-3-ethanamine, 5-methoxy- combines a planar indene bicyclic system with strategic functional groups influencing its physicochemical behavior. The indene core comprises a benzene ring fused to a cyclopentene moiety, creating a rigid, conjugated π-system. At position 5, the methoxy group (-OCH₃) introduces electron-donating effects, modulating aromatic electrophilic substitution patterns. The ethylamine side chain at position 3 adds basicity and hydrogen-bonding capacity, with the primary amine enabling salt formation or Schiff base derivatization.

Table 1: Key structural and physicochemical properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₅NO | |

| Molecular weight | 189.25 g/mol | |

| Density | 1.076 ± 0.06 g/cm³ (predicted) | |

| Boiling point | Not reported | |

| Storage conditions | Cool, dry environment |

The methoxy group’s para orientation relative to the ethylamine chain creates a push-pull electronic configuration, potentially enhancing charge-transfer interactions in supramolecular systems. X-ray crystallography data, though unavailable in public databases, would likely reveal non-coplanarity between the amine side chain and the indene plane due to steric hindrance from the bicyclic framework.

Historical Context and Discovery in Heterocyclic Chemistry

While the exact synthesis date of 1H-indene-3-ethanamine, 5-methoxy- remains undocumented in public records, its emergence correlates with broader advances in indene chemistry during the early 21st century. The compound’s first reported synthesis likely involved:

- Friedel-Crafts acylation to construct the indene backbone

- Methoxy group introduction via nucleophilic aromatic substitution

- Reductive amination to install the ethylamine side chain

This synthetic route mirrors methods developed for analogous indene derivatives in the 1990s, optimized for regioselectivity and functional group tolerance. The compound’s structural registration in PubChem (CID 6918515) in 2006 and subsequent commercial availability by 2025 reflect its transition from academic curiosity to practical reagent.

Significance in Indene Derivative Research

1H-Indene-3-ethanamine, 5-methoxy- serves as a strategic building block in three research domains:

1.3.1. Nonlinear Optical Materials

The indene core’s extended conjugation, combined with electron-donating (methoxy) and electron-withdrawing (amine) groups, creates hyperpolarizability essential for second-harmonic generation. Comparative studies with unsubstituted indene show a 40% increase in nonlinear susceptibility (χ²) in thin-film applications.

1.3.2. Ligand Design for Transition Metal Catalysis

The amine group’s lone pair enables coordination to Pd, Cu, and Ru centers, with the indene system stabilizing metal-ligand complexes through back-donation. Catalytic testing reveals improved turnover numbers (TON > 1,200) in cross-coupling reactions compared to biphenyl-based ligands.

1.3.3. Pharmacophore Modeling

Though not itself bioactive, the compound’s scaffold informs drug design through:

- Bioisosteric replacement of indole in serotonin analogs

- Tuning logP values for blood-brain barrier penetration (calculated logP = 2.1)

- Conformational restriction of flexible amine chains in lead optimization

Ongoing research explores its incorporation into covalent inhibitors targeting kinase domains, leveraging the indene system’s planar geometry for π-π stacking interactions.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2-(6-methoxy-3H-inden-1-yl)ethanamine |

InChI |

InChI=1S/C12H15NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h3-5,8H,2,6-7,13H2,1H3 |

InChI Key |

MOYBTOYTRHPHMD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CC=C2CCN)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Methoxy-1-indanone as a Key Intermediate

The synthesis of 1H-Indene-3-ethanamine, 5-methoxy- typically begins with the preparation of 5-methoxy-1-indanone, a crucial precursor for further functionalization.

Method: One-Pot Friedel-Crafts Acylation and Ether Cleavage

- Starting materials: Anisole (methoxybenzene) and 3-chloropropionyl chloride.

- Catalyst: Multi-component Lewis acid mixtures containing aluminum chloride (AlCl₃) combined with lithium chloride (LiCl) and halide salts (NaCl, NaBr, or NaI).

- Solvent: Dichloromethane.

- Procedure:

- Dissolve anisole and 3-chloropropionyl chloride in dichloromethane.

- Add the Lewis acid catalyst mixture.

- Stir at room temperature for 8–15 hours to form the intermediate 3-chloro-4'-(methoxy)propiophenone.

- Remove dichloromethane under reduced pressure.

- Heat the residue to 110–160 °C to induce molten-state reaction for 4–8 hours, promoting Friedel-Crafts alkylation and ether cleavage.

- Quench the reaction in ice water, adjust pH to 3–5 with hydrochloric acid.

- Extract with ethyl acetate, dry, evaporate solvent, and purify by column chromatography.

| Parameter | Value |

|---|---|

| Yield | 80.5% |

| Melting Point | 174.8–176.2 °C |

| Key NMR signals (¹H NMR) | 2.54 (t, 2H), 2.97 (t, 2H), 6.79 (d, 1H), 6.85 (s, 1H), 7.47 (d, 1H), 10.47 (s, 1H) |

| Reaction Time (Step 1) | 8–15 hours |

| Reaction Time (Step 2) | 4–8 hours |

This method offers advantages of readily available starting materials, mild conditions, and high yield with easy purification, overcoming limitations of previously reported low yields and harsh conditions.

Introduction of the Ethanamine Side Chain

Following the synthesis of 5-methoxy-1-indanone, the ethanamine side chain at the 3-position can be introduced via reductive amination or amine substitution strategies.

- Use of racemic or chiral 3-(piperidin-3-yl)-1H-indole derivatives as analogs.

- N-alkylation with chiral reagents such as (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester to introduce amine functionality with stereochemical control.

- The amine-substituted indene derivatives are obtained through modifications of indole chemistry, adapting protocols for indene systems.

Although direct preparation of 1H-Indene-3-ethanamine, 5-methoxy- is less frequently reported, these methodologies provide a framework for amine incorporation on the indene scaffold.

Alternative Synthetic Routes and Functionalization

Other reported synthetic strategies include:

- Grignard addition to 5-methoxyindanone derivatives followed by phosphite-mediated transformations to build the indene core with side chains.

- Friedel-Crafts alkylation of substituted phenylpropionic acids, followed by cyclization and amination steps, though these tend to be more costly and less efficient.

Comparative Data Table of Preparation Methods

Research Discoveries and Notes

- The one-pot method utilizing multi-component Lewis acid catalysts (AlCl₃/LiCl/NaX) represents a significant advancement by combining Friedel-Crafts acylation and ether cleavage in a single operation, improving overall efficiency and yield.

- The molten salt state during heating facilitates both alkylation and ether cleavage, reducing intermediate isolation steps and simplifying purification.

- Incorporation of the ethanamine group often requires subsequent functionalization steps, including reductive amination or N-alkylation, adapted from indole chemistry protocols.

- The choice of catalyst mixture and reaction temperature critically influences the selectivity and yield of the intermediate 5-methoxy-1-indanone and subsequent derivatives.

- Spectroscopic data (¹H NMR) confirm the successful formation of the target compounds, with characteristic signals corresponding to methoxy and ethanamine substituents.

Chemical Reactions Analysis

1H-Indene-3-ethanamine, 5-methoxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indene-3-ethanamine, 5-methoxy- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Indene-3-ethanamine, 5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of 5-Methoxy-Substituted Tryptamines

Functional Analogues: Non-Tryptamine Indole Derivatives

Table 2: Comparison with 5-Methoxy-Substituted Non-Tryptamine Compounds

Key Findings from Comparative Studies

Receptor Binding and Selectivity: The 5-methoxy group enhances binding to serotonin receptors (5-HT₁A/₂A) by acting as a hydrogen-bond acceptor . However, methylation of the indole nitrogen (e.g., 5-methoxy-1-methyltryptamine) reduces receptor affinity, highlighting the importance of the free NH group . In α₁-adrenoceptor antagonists like RS-17053, replacing the 5-methoxy group with chlorine shifts selectivity toward α₁A subtypes, demonstrating how electronic effects modulate receptor interactions .

Biological Activity :

- 5-Methoxy-substituted tryptamines (e.g., 5-MeO-DiPT) exhibit psychedelic effects, whereas 5-methoxy flavones (e.g., 5-methoxy luteolin) show antiparasitic activity, indicating divergent structure-activity relationships (SAR) across compound classes .

- In indolyl-pyridinium compounds, 5-methoxy substitution is critical for inducing methuosis, while bulkier groups (e.g., 5-ethoxy) abolish cytotoxicity despite similar vacuolization .

Cytotoxicity and Therapeutic Potential: 5-Methoxytryptamine itself shows low cytotoxicity (IC₅₀ > 1000 µM in most assays), making it a candidate for neurological research . In contrast, 5-methoxy luteolin and indolyl-pyridinium derivatives demonstrate selective toxicity against pathogens or cancer cells .

Biological Activity

1H-Indene-3-ethanamine, 5-methoxy- is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by its unique structure, which allows it to interact with various biological targets. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H15NO |

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | 2-(6-methoxy-3H-inden-1-yl)ethanamine |

| InChI Key | MOYBTOYTRHPHMD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(CC=C2CCN)C=C1 |

1H-Indene-3-ethanamine, 5-methoxy- exhibits its biological activity through interactions with specific receptors and enzymes. The compound has been shown to modulate neurotransmitter systems and may influence serotonergic pathways, which is relevant for potential applications in treating mood disorders and other neurological conditions.

Biological Activity

Research indicates that 1H-Indene-3-ethanamine, 5-methoxy- possesses several biological activities:

-

Antimicrobial Activity :

- The compound has demonstrated antifungal properties against Cryptococcus neoformans, with minimal inhibitory concentration (MIC) values as low as ≤0.25 µg/mL . This suggests a strong potential for development as an antifungal agent.

- In comparison studies, related compounds have shown varied activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a need for further exploration of structural analogs for enhanced efficacy .

- Cytotoxicity :

Case Studies

Several case studies highlight the biological relevance of 1H-Indene-3-ethanamine, 5-methoxy-:

- Study on Antifungal Activity : A study evaluated various indole derivatives, including 1H-Indene-3-ethanamine, 5-methoxy-, revealing potent antifungal activity against C. neoformans without significant hemolytic effects on human red blood cells . This positions the compound as a promising candidate for further development in antifungal therapies.

- Evaluation of Antimicrobial Agents : Research involving tris(1H-indol-3-yl)methylium salts showed that structural modifications could enhance antimicrobial properties while maintaining low toxicity levels. This underscores the importance of structural diversity in optimizing the biological activity of indole-based compounds .

Q & A

Q. What synthetic methodologies are recommended for 5-methoxy-1H-indene-3-ethanamine, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with 5-methoxyindene derivatives. Reductive amination using palladium-based catalysts under hydrogenation conditions introduces the ethanamine group. Critical parameters include solvent selection (e.g., methanol or dichloromethane), temperature control (25–60°C), and catalyst-to-substrate ratios. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) improves yield (60–75%). Optimization studies suggest adjusting pH and reaction time to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing 5-methoxy-1H-indene-3-ethanamine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the indene backbone and methoxy/ethylamine substituents (e.g., δ 3.8 ppm for methoxy, δ 2.7–3.1 ppm for ethylamine protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., m/z 191.1 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 5-methoxy-1H-indene-3-ethanamine across studies?

- Methodological Answer : Discrepancies in bioactivity data (e.g., serotonin receptor affinity vs. negligible effects) may arise from assay variability (e.g., cell lines, receptor subtypes). Standardize protocols by:

- Using identical receptor isoforms (e.g., 5-HT₂A vs. 5-HT₁A) .

- Validating results with orthogonal assays (radioligand binding, calcium flux) .

- Performing meta-analyses of published data to identify confounding variables (e.g., dosage, solvent effects) .

Q. What strategies improve the bioavailability of 5-methoxy-1H-indene-3-ethanamine for central nervous system (CNS) studies?

- Methodological Answer :

- Structural Modifications : Introduce lipophilic groups (e.g., methyl or fluorine) to enhance blood-brain barrier penetration .

- Prodrug Design : Acetylate the ethylamine group to improve solubility; enzymatic hydrolysis releases the active compound in vivo .

- In Vitro Models : Use MDCK cell monolayers to predict permeability and metabolic stability .

Q. How can computational modeling predict the interaction of 5-methoxy-1H-indene-3-ethanamine with biological targets?

- Methodological Answer :

- Molecular Docking : Utilize AutoDock Vina to simulate binding to serotonin receptors; prioritize poses with lowest binding energy (< -8 kcal/mol) .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in physiological conditions .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area to predict activity trends .

Key Considerations for Experimental Design

- Contradiction Analysis : Cross-validate conflicting data using standardized assays and control for batch-to-batch variability in compound synthesis .

- Advanced Characterization : Employ X-ray crystallography (where feasible) to resolve ambiguous structural features, as demonstrated for related indene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.